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molecular formula C7H7FO2 B040349 4-Fluoro-3-methoxyphenol CAS No. 117902-15-5

4-Fluoro-3-methoxyphenol

Cat. No. B040349
M. Wt: 142.13 g/mol
InChI Key: WZUOZXFYRZFFEW-UHFFFAOYSA-N
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Patent
US09393235B2

Procedure details

Cs2CO3 (97.7 mg, 0.3 mmol) was added to a solution of 4,5-dichloro-2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)benzamide (30.1 mg, 0.1 mmol) and 4-fluoro-3-methoxyphenol (42.6 mg, 0.3 mmol) in NMP (0.5 mL) and the reaction was stirred at 90° C. for 2 hours. The reaction was filtered and purified by reverse phase HPLC using a gradient of acetonitrile in water (1-99%) and HCl as a modifier to yield 4,5-dichloro-2-(4-fluoro-2-methoxyphenoxy)-N-(2-oxo-1,2-dihydropyridin-4-yl)benzamide (114) (13.2 mg, 30%). ESI-MS m/z calc. 422.02. found 423.3 (M+1)+; Retention time: 1.57 minutes (3 minutes run).
Name
Cs2CO3
Quantity
97.7 mg
Type
reactant
Reaction Step One
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
42.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[Cs+].[Cs+].[Cl:7][C:8]1[C:23]([Cl:24])=[CH:22][C:11]([C:12]([NH:14][C:15]2[CH:20]=[CH:19][NH:18][C:17](=[O:21])[CH:16]=2)=[O:13])=[C:10](F)[CH:9]=1.[F:26][C:27]1[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][C:28]=1OC>CN1C(=O)CCC1>[Cl:7][C:8]1[C:23]([Cl:24])=[CH:22][C:11]([C:12]([NH:14][C:15]2[CH:20]=[CH:19][NH:18][C:17](=[O:21])[CH:16]=2)=[O:13])=[C:10]([O:33][C:30]2[CH:31]=[CH:32][C:27]([F:26])=[CH:28][C:29]=2[O:4][CH3:1])[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Cs2CO3
Quantity
97.7 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
30.1 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)NC2=CC(NC=C2)=O)C=C1Cl)F
Name
Quantity
42.6 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)OC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NC2=CC(NC=C2)=O)C=C1Cl)OC1=C(C=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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